8-((diisobutylamino)methyl)-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-2H-chromen-2-one
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Overview
Description
Benzimidazole is a type of organic compound that’s part of many pharmaceuticals and has a wide range of biological activities . It’s a heterocyclic aromatic compound, meaning it contains atoms of at least two different elements as part of its ring structure . Chromenone, on the other hand, is a chemical compound that contains a chromene backbone with a ketone functional group .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with a carboxylic acid . The synthesis of chromenone derivatives can be achieved through various methods, including the Pechmann condensation .Molecular Structure Analysis
The molecular structure of benzimidazole consists of a fusion of benzene and imidazole . The structure of chromenone consists of a benzene ring fused with a heterocyclic pyran ring, with a ketone functional group attached .Chemical Reactions Analysis
Benzimidazole and its derivatives are known to participate in a variety of chemical reactions, often serving as an important synthon in the development of new drugs . Chromenone and its derivatives can also undergo various chemical reactions, often involving the ketone functional group .Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole and chromenone derivatives can vary widely depending on their specific chemical structure .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
8-[[bis(2-methylpropyl)amino]methyl]-7-hydroxy-3-(1-methylbenzimidazol-2-yl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O3/c1-16(2)13-29(14-17(3)4)15-20-23(30)11-10-18-12-19(26(31)32-24(18)20)25-27-21-8-6-7-9-22(21)28(25)5/h6-12,16-17,30H,13-15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCOREAFQINNRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=C(C=CC2=C1OC(=O)C(=C2)C3=NC4=CC=CC=C4N3C)O)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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